4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile
Description
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile is a picolinonitrile derivative featuring a hydroxy-methylbutynyl substituent at the 4-position of the pyridine ring. The compound combines a nitrile group (critical for hydrogen bonding and electronic interactions) with a propargyl alcohol moiety, which may enhance metabolic stability and influence steric interactions in biological targets.
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-11(2,14)5-3-9-4-6-13-10(7-9)8-12/h4,6-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESRMOXUHDONGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=NC=C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile involves several steps. One common method includes the reaction of 4-picolinonitrile with 3-hydroxy-3-methylbut-1-yne under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play crucial roles in binding to these targets, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Kinase Inhibitors (Tyrosine Kinase 2/TYK2 and JAK1)
Key Analogs :
- 4-Methyl-5-((3-methyl-7-((6-((3S,5R)-3,4,5-trimethylpiperazin-1-yl)pyrido[4,5-b]pyridin-5-yl)oxy)-3H-imidazo[4,5-b]pyridin-5-yl)oxy)picolinonitrile (Compound 31) Structure: Methyl and oxygen-linked heterocyclic substituents. Activity: Selective TYK2 inhibition (IC₅₀ = 0.8 nM) with >100-fold selectivity over JAK1 .
Data Table :
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. JAK1) | Key Substituents |
|---|---|---|---|---|
| Compound 31 | TYK2 | 0.8 | >100-fold | Methyl, imidazo-pyridine |
| Target Compound (Hypothetical) | TYK2 | N/A | N/A | Hydroxy-methylbutynyl, nitrile |
Androgen Receptor Antagonists
Key Analogs :
- 5-(3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19b) Structure: Trifluoromethyl and thioxoimidazolidinone substituents. Activity: Demonstrated potent AR antagonism (IC₅₀ = 12 nM) in prostate cancer models . Comparison: The target compound lacks the thioxoimidazolidinone ring but shares the nitrile group. The hydroxy-methylbutynyl group may enhance solubility compared to 19b’s fluorophenyl substituent.
Data Table :
| Compound | Target | IC₅₀ (nM) | Key Substituents |
|---|---|---|---|
| 19b | AR | 12 | Trifluoromethyl, thioxoimidazolidinone |
| Target Compound | AR (Hypothetical) | N/A | Hydroxy-methylbutynyl, nitrile |
PET Ligands for Immunoimaging
Key Analogs :
- 4-((4-Chloro-2-formyl-5-((2-methyl-3-(1H-pyrrol-1-yl)benzyl)oxy)phenoxy)methyl)picolinonitrile (3e) Structure: Chlorophenol and pyrrole-linked benzyl groups. Application: Used in synthesizing ligands for positron emission tomography (PET) targeting immune checkpoints . Comparison: The hydroxy-methylbutynyl group in the target compound could improve blood-brain barrier penetration compared to 3e’s bulky benzyl-pyrrole substituent.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Key Analogs :
- 5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[2,3-d]pyrimidin-2-yl)amino)picolinonitrile (11b) Structure: Thieno-pyrimidine and dimethylphenoxy substituents. Activity: EC₅₀ = 1.2 nM against HIV-1 reverse transcriptase .
Data Table :
| Compound | Target | EC₅₀ (nM) | Key Substituents |
|---|---|---|---|
| 11b | HIV-1 RT | 1.2 | Thieno-pyrimidine, dimethylphenoxy |
| Target Compound | HIV-1 RT (Hypothetical) | N/A | Hydroxy-methylbutynyl, nitrile |
Structural Similarity Analysis ()
Compounds with >85% similarity to picolinonitrile derivatives include:
- 5-(Hydroxymethyl)picolinonitrile (Similarity: 0.91): Lacks the alkyne group, reducing metabolic stability.
- 3-(Methoxymethyl)picolinonitrile (Similarity: 0.94): Methoxy group may decrease hydrogen-bonding capacity compared to the hydroxy group in the target compound .
Biological Activity
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 186.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions, cellular effects, and therapeutic applications.
The compound interacts with various enzymes and proteins, influencing biochemical pathways significantly. Notably, it is known to bind to enzymes involved in metabolic processes, potentially acting as an inhibitor or activator. The interactions typically involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.
Cellular Effects
This compound affects cellular functions by modulating signaling pathways and gene expression. It has been observed to alter oxidative stress responses by impacting gene expression levels related to reactive oxygen species (ROS) within cells .
Molecular Mechanisms
At the molecular level, the compound binds to specific biomolecules, leading to either inhibition or activation of their functions. The binding involves specific interactions such as hydrogen bonds and van der Waals forces. The stability and degradation of this compound under various conditions are crucial for its long-term effects on cellular functions.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage in animal models. Lower doses may enhance metabolic activity and reduce oxidative stress, while higher doses can lead to toxic effects, including cellular damage and disruption of normal metabolic processes.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research demonstrated that this compound inhibits certain oxidoreductases, which are critical in various metabolic pathways. Such inhibition can lead to altered metabolic states in treated organisms.
- Oxidative Stress Response : In vitro studies have shown that exposure to this compound can modulate oxidative stress markers, suggesting a protective role against oxidative damage .
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits oxidoreductase activity; affects metabolic pathways |
| Gene Expression Modulation | Alters expression of genes related to oxidative stress |
| Cellular Metabolism | Influences cellular metabolism positively at lower doses; toxic at higher doses |
| Stability | Remains stable under certain conditions but degrades when exposed to light/heat |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
